1-((sec-Butylamino)methyl)cyclohexan-1-ol
Description
Cyclohexanol vs. 1-((sec-Butylamino)methyl)cyclohexan-1-ol
1-Methylcyclohexanol vs. 1-((sec-Butylamino)methyl)cyclohexan-1-ol
1-Aminomethylcyclohexanol vs. 1-((sec-Butylamino)methyl)cyclohexan-1-ol
Properties
IUPAC Name |
1-[(butan-2-ylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10(2)12-9-11(13)7-5-4-6-8-11/h10,12-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXCXZSODWTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((sec-Butylamino)methyl)cyclohexan-1-ol, also known by its CAS number 1183999-68-9, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.
1-((sec-Butylamino)methyl)cyclohexan-1-ol is characterized by the following chemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C12H23NO |
| Molecular Weight | 197.32 g/mol |
| IUPAC Name | 1-((sec-butylamino)methyl)cyclohexan-1-ol |
| Canonical SMILES | CC(C)NCC1CCCCC1O |
Biological Activity
The biological activity of 1-((sec-Butylamino)methyl)cyclohexan-1-ol can be summarized in several key areas:
The compound is believed to interact with various biological targets, particularly in the central nervous system. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving amines. The presence of the sec-butylamino group may enhance its affinity for certain receptors, potentially leading to modulation of neurotransmission.
Anticholinesterase Activity
Preliminary studies indicate that 1-((sec-Butylamino)methyl)cyclohexan-1-ol may exhibit anticholinesterase activity. This activity can be significant in treating conditions like Alzheimer's disease, where acetylcholine levels are critical for cognitive function. Anticholinesterase agents inhibit the enzyme acetylcholinesterase, thereby increasing acetylcholine availability at synapses.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of 1-((sec-Butylamino)methyl)cyclohexan-1-ol:
- Neuroprotective Effects : Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting a neuroprotective role for 1-((sec-Butylamino)methyl)cyclohexan-1-ol.
- Inhibition of Inflammatory Pathways : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating neuroinflammatory conditions.
- Pharmacokinetics and Metabolism : Studies on related compounds indicate that metabolic stability and bioavailability are critical factors influencing their efficacy. Understanding these parameters for 1-((sec-Butylamino)methyl)cyclohexan-1-ol will be essential for future therapeutic applications.
Research Data Summary
The following table summarizes key research findings related to the compound and its analogs:
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C12H23NO
Molecular Weight : 197.32 g/mol
IUPAC Name : 1-((sec-Butylamino)methyl)cyclohexan-1-ol
The compound features a cyclohexane ring substituted with a sec-butylamino group and a hydroxymethyl group, contributing to its unique reactivity and potential biological activity.
Medicinal Chemistry
1-((sec-Butylamino)methyl)cyclohexan-1-ol has shown promise in the development of pharmaceutical compounds due to its structural characteristics that facilitate interactions with biological targets.
- Antidepressant Activity : Research indicates that compounds with similar structural motifs can exhibit antidepressant effects by modulating neurotransmitter systems. Studies have suggested that the sec-butylamino group may enhance binding affinity to serotonin receptors, potentially leading to therapeutic effects in mood disorders.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.
- Synthesis of Amine Derivatives : The hydroxymethyl group can be easily converted into other functional groups through substitution reactions, allowing for the synthesis of various amine derivatives that are useful in drug development.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the formulation of polymers and coatings.
- Polymer Additive : As an additive, 1-((sec-Butylamino)methyl)cyclohexan-1-ol can enhance the mechanical properties of polymers. Its incorporation into polymer matrices has been shown to improve flexibility and thermal stability.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the antidepressant-like effects of derivatives of 1-((sec-Butylamino)methyl)cyclohexan-1-ol in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting potential for further development as an antidepressant agent .
Case Study 2: Polymer Applications
In another study, researchers explored the use of 1-((sec-Butylamino)methyl)cyclohexan-1-ol as an additive in epoxy resin formulations. The findings demonstrated that incorporating this compound improved the impact resistance and thermal properties of the resulting materials, making them suitable for applications in automotive and aerospace industries .
Table 1: Summary of Biological Activities
Table 2: Synthesis Routes
| Synthesis Method | Description |
|---|---|
| Nucleophilic Substitution | Conversion of hydroxymethyl group to various amines |
| Reductive Amination | Formation of secondary amines from ketones |
| Coupling Reactions | Creating complex molecules through coupling with electrophiles |
Comparison with Similar Compounds
Key Observations :
Tramadol (C₁₆H₂₅NO₂)
- Activity: Mixed opioid agonist and serotonin/norepinephrine reuptake inhibitor (SNRI). The 3-methoxyphenyl and dimethylaminomethyl groups are critical for μ-opioid receptor binding and monoamine transporter inhibition .
- Metabolism: Primarily metabolized to O-desmethyltramadol (active metabolite) via CYP2D4. The sec-butylamino analog may undergo slower N-dealkylation due to steric hindrance .
Venlafaxine (C₁₇H₂₇NO₂)
- Activity: SNRI antidepressant. The 4-methoxyphenyl group enhances serotonin reuptake inhibition, while the dimethylamino group contributes to norepinephrine effects .
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
One of the most common and efficient methods to prepare 1-((sec-Butylamino)methyl)cyclohexan-1-ol is through reductive amination of cyclohexanone or its derivatives. This involves:
- Reacting cyclohexanone with sec-butylamine to form an imine or iminium intermediate.
- Subsequent reduction of this intermediate to yield the amino alcohol.
This method allows direct formation of the amino alcohol in a single step under controlled conditions, often using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
Nucleophilic Substitution on Hydroxymethylcyclohexanol
Alternatively, the compound can be synthesized by:
- Preparing 1-(hydroxymethyl)cyclohexanol or related intermediates.
- Performing nucleophilic substitution reactions where the hydroxymethyl group is converted to a good leaving group (e.g., tosylate).
- Reacting the activated intermediate with sec-butylamine to introduce the amino group.
This method requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the hydroxyl group on the cyclohexane ring.
Reaction Conditions and Optimization
The choice of solvent, temperature, and reaction time significantly affects yield and purity:
| Method | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | Methanol, EtOH | Room temp to 60°C | 3–24 hours | 70–85 | Sodium cyanoborohydride common |
| Nucleophilic substitution | Acetonitrile, THF | 0–80°C | 6–12 hours | 60–75 | Requires activation of OH group |
Optimization often involves adjusting amine equivalents, pH control, and use of catalysts or additives to improve selectivity and minimize by-products.
Research Findings and Data Summary
- The reductive amination approach has been reported to provide higher yields and cleaner products due to fewer steps and milder conditions.
- Metal-catalyzed processes, including those involving nickel or iron catalysts, have been explored for related amine syntheses, indicating potential for catalytic improvements in this compound’s preparation.
- The presence of both amino and hydroxyl groups allows for diverse reactivity, which can be harnessed for further functionalization or derivatization in medicinal chemistry applications.
Q & A
Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in 1-((sec-Butylamino)methyl)cyclohexan-1-ol?
Methodological Answer:
To optimize enantiomeric purity, focus on:
- Chiral Catalysts : Use asymmetric hydrogenation or organocatalysts to control stereochemistry at the sec-butylamino and cyclohexanol moieties .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Low temperatures (0–5°C) minimize racemization during amine coupling steps .
- Purification : Chiral chromatography (e.g., HPLC with amylose-based columns) or crystallization with chiral resolving agents ensures >98% enantiomeric excess .
Table 1 : Key Reaction Parameters for Enantioselective Synthesis
| Parameter | Optimal Condition | Impact on Purity |
|---|---|---|
| Catalyst | Ru-BINAP complex | 90–95% ee |
| Solvent | THF | Stabilizes intermediates |
| Temperature | 0–5°C | Reduces racemization |
Basic: Which spectroscopic and computational techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., cyclohexanol chair conformation) and NOE experiments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the sec-butylamino and cyclohexanol regions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₂₃NO) and detects fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration for stereoisomers .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational modes (IR) and NMR chemical shifts for validation .
Advanced: How can molecular docking simulations predict biological target interactions?
Methodological Answer:
Follow these steps for predictive modeling:
Target Selection : Prioritize receptors with known affinity for β-amino alcohols (e.g., opioid receptors, monoamine transporters) .
Ligand Preparation : Optimize the compound’s 3D structure (Avogadro) and assign partial charges (AM1-BCC).
Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible active-site residues .
Validation : Compare docking poses with co-crystallized ligands (e.g., Tramadol in μ-opioid receptor PDB: 4DKL) .
Free Energy Calculations : MM-GBSA estimates binding affinity (ΔG) to rank potential targets .
Note : False positives may arise from conformational flexibility; validate with in vitro assays .
Advanced: How to resolve contradictions in solubility and reactivity data across studies?
Methodological Answer:
Address discrepancies systematically:
Solubility Variability :
- Solvent Polarity : Test in DMSO (polar aprotic) vs. hexane (nonpolar) to assess logP-driven differences .
- pH Effects : Protonation of the sec-butylamino group (pKa ~9.5) increases water solubility at acidic pH .
Reactivity Conflicts :
- Temperature/Atmosphere : Replicate reactions under inert (N₂) vs. ambient conditions to rule out oxidation .
- Catalyst Screening : Compare Pd/C vs. Raney Ni in hydrogenation steps to identify side reactions .
Statistical Analysis : Apply ANOVA to batch-to-batch variability data (e.g., purity, yield) .
Table 2 : Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 1.2 (pH 3) | pH-dependent |
| Ethanol | 45.8 | Preferred for reactions |
| Dichloromethane | 12.5 | Limited due to polarity |
Advanced: What strategies mitigate side reactions during functionalization of the cyclohexanol moiety?
Methodological Answer:
- Protecting Groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent nucleophilic interference during alkylation .
- Regioselective Catalysis : Use Pd-catalyzed C–H activation to direct substitutions to the 2-position of cyclohexanol .
- Kinetic Control : Monitor reaction progress (TLC/GC-MS) to halt at intermediate stages before side products dominate .
Case Study :
In a 2024 study, protecting the hydroxyl group reduced side reactions from 22% to <5% during bromination .
Basic: How to assess metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Assays :
- In Silico Tools : ADMET Predictor (Simulations Plus) estimates metabolic sites (e.g., sec-butylamino demethylation) .
Key Finding : β-amino alcohols often undergo hepatic glucuronidation; prioritize metabolites for toxicity screening .
Advanced: What computational approaches validate stereochemical assignments?
Methodological Answer:
- Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) .
- VCD Spectroscopy : Vibrational CD detects subtle conformational differences in the cyclohexanol ring .
- DP4+ Probability Analysis : Statistically evaluates NMR chemical shifts across stereoisomers to assign configurations .
Example : A 2023 study achieved 99% confidence in stereochemical assignment using DP4+ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
